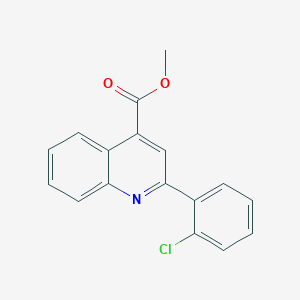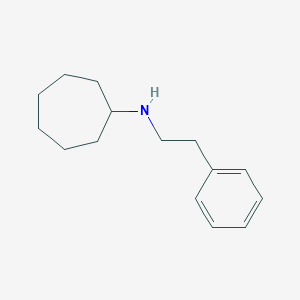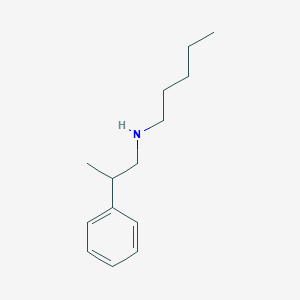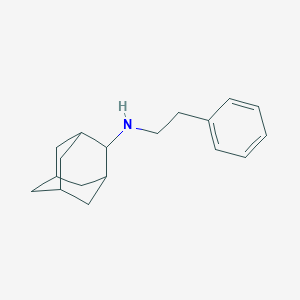
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate is a chemical compound that belongs to the quinoline family. It is widely used in scientific research for its biological and pharmacological properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to cause pain and swelling. By inhibiting COX enzymes, Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate reduces inflammation and pain.
Biochemical and Physiological Effects:
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells and to have anti-microbial properties.
Advantages and Limitations for Lab Experiments
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also highly soluble in organic solvents, which makes it easy to handle in the lab. However, Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate has some limitations. It is not very water-soluble, which limits its use in aqueous environments. It is also a relatively expensive compound, which can limit its use in large-scale experiments.
Future Directions
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate has several potential future directions for scientific research. It could be further studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It could also be studied as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it could be further developed as a photosensitizer for use in photodynamic therapy. Further research is needed to fully understand the potential of Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate in these areas.
Conclusion:
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate is a complex chemical compound that has been extensively used in scientific research for its biological and pharmacological properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, as well as being a fluorescent probe and photosensitizer. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the potential of Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate in scientific research.
Synthesis Methods
The synthesis of Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate is a complex process that involves several steps. The first step is the synthesis of 2-chlorobenzoic acid, which is then converted into 2-(2-chlorophenyl)quinoline-4-carboxylic acid. The final step involves the esterification of the carboxylic acid group with methanol to form Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate.
Scientific Research Applications
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate has been extensively used in scientific research for its biological and pharmacological properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy.
properties
Product Name |
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate |
|---|---|
Molecular Formula |
C17H12ClNO2 |
Molecular Weight |
297.7 g/mol |
IUPAC Name |
methyl 2-(2-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C17H12ClNO2/c1-21-17(20)13-10-16(12-7-2-4-8-14(12)18)19-15-9-5-3-6-11(13)15/h2-10H,1H3 |
InChI Key |
HWIZZLLZZJKJLH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)


![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)


![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)

![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)